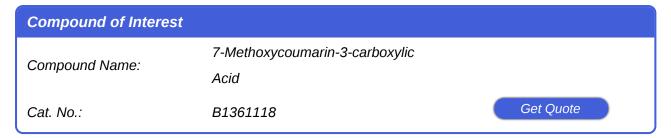


## An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methoxycoumarin-3-carboxylic acid**, a fluorescent compound with significant applications in biomedical research and drug development. The document details its physicochemical properties, experimental protocols for its synthesis and application, and visual representations of relevant chemical and biological pathways.

### **Physicochemical and Biological Properties**

**7-Methoxycoumarin-3-carboxylic acid** is a versatile molecule utilized primarily as a fluorescent label and a building block for more complex molecular probes.[1][2] Its intrinsic fluorescence and reactive carboxylic acid group make it suitable for conjugation to various molecules, including peptides and drugs.[3]

Below is a summary of its key quantitative data:



Property	Value	Reference(s)
Molecular Weight	220.18 g/mol	[3][4][5][6]
Molecular Formula	C11H8O5	[3][5]
CAS Number	20300-59-8	[3][5]
Appearance	White to off-white solid	[4]
Fluorescence Maximums	Excitation (λex): ~355 nm, Emission (λem): ~405 nm	[4][7][8][9]
Solubility	Soluble in DMF, DMSO, and acetonitrile	
Cellular Toxicity (IC50)	>100 µM in K562, Daudi, RPMI-8226, and Jurkat cells (for ester derivative)	[4][7][10]
T Cell Activation (EC50)	0.018 μM for phosphonate derivative (compared to 23 μM for unprotected anion)	[7][10]

# **Experimental Protocols Synthesis of 7-Methoxycoumarin-3-carboxylic Acid**

This protocol describes the synthesis of **7-Methoxycoumarin-3-carboxylic acid** via the condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid.[7]

#### Materials:

- 2-hydroxy-4-methoxybenzaldehyde
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Appropriate solvents and reagents for reaction and purification (e.g., pyridine, ethanol, hydrochloric acid)

#### Procedure:



- Condensation Reaction: Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in a suitable solvent, such as ethanol.
- Catalysis: Add a catalytic amount of a base, like pyridine, to the mixture to facilitate the Knoevenagel condensation.
- Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
- Hydrolysis: Upon completion of the condensation, add an acidic solution (e.g., dilute hydrochloric acid) to the reaction mixture and continue to heat. This step hydrolyzes the intermediate and promotes the cyclization to form the coumarin ring.
- Precipitation and Filtration: Cool the reaction mixture to room temperature and then in an ice bath to allow the product to precipitate. Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with cold water and then a cold organic solvent (e.g., ethanol) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system if necessary.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Vy9Vδ2 T Cell Activation Assay using a Phosphonate Prodrug Derivative

This protocol outlines a functional assay to evaluate the ability of a **7-methoxycoumarin-3-carboxylic acid**-derived phosphonate prodrug to stimulate the proliferation of primary human  $Vy9V\delta2 T cells.[7][10]$ 

#### Materials:

- Synthesized fluorescent phosphoantigen prodrug (compound 9 in the cited literature)[7]
- Primary human Vy9Vδ2 T cells



- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Cell proliferation dye (e.g., CFSE)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate primary human Vy9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.
- Cell Staining: Label the Vy9Vδ2 T cells with a cell proliferation dye like CFSE according to the manufacturer's instructions. This dye allows for the tracking of cell division by flow cytometry.
- Cell Culture and Treatment: Seed the CFSE-labeled T cells in a 96-well plate at a suitable density. Add varying concentrations of the fluorescent phosphoantigen prodrug to the wells.
   Include positive and negative controls.
- Incubation: Incubate the cells for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO<sub>2</sub> to allow for cell proliferation.
- Flow Cytometry Analysis: After incubation, harvest the cells and analyze them using a flow cytometer. The fluorescence intensity of the coumarin derivative can be measured to assess cellular uptake. The proliferation of T cells is determined by the dilution of the CFSE dye, which is halved with each cell division.
- Data Analysis: Quantify the percentage of proliferated cells in each treatment group.
   Calculate the EC<sub>50</sub> value, which is the concentration of the compound that induces a half-maximal proliferative response.

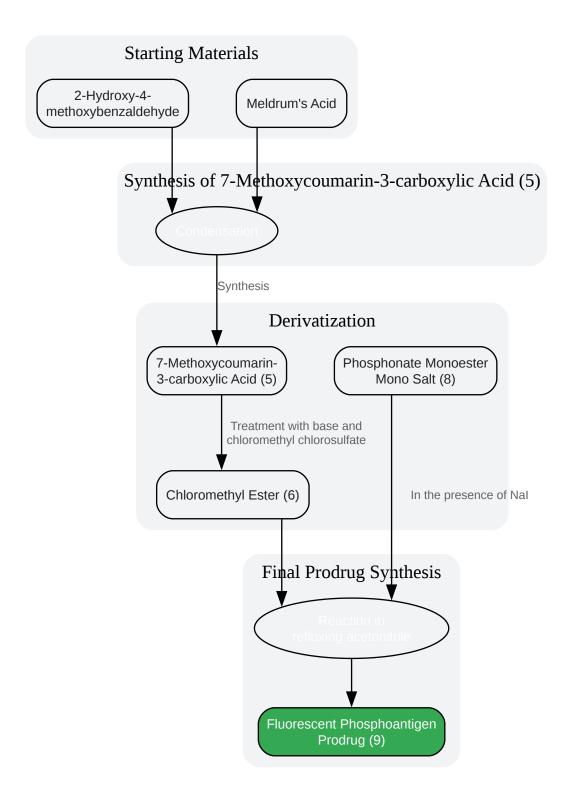
## Visualizations

## Synthesis of a Fluorescent Phosphoantigen Prodrug

The following diagram illustrates the synthetic workflow to produce a fluorescent phosphoantigen prodrug, starting from **7-Methoxycoumarin-3-carboxylic acid**. This prodrug



is designed for enhanced cellular uptake and subsequent activation of an immune response.[7]



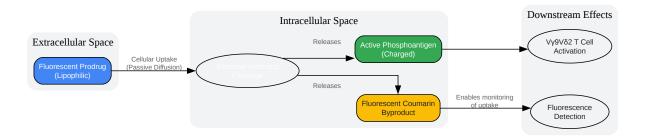
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Caption: Synthetic pathway for a fluorescent phosphoantigen prodrug.



### Mechanism of Action as a Cell-Cleavable Prodrug

This diagram illustrates the proposed mechanism of action for the **7-methoxycoumarin-3-carboxylic acid** ester derivative as a fluorescent, cell-cleavable phosphonate protecting group. This strategy enhances the cellular delivery of charged molecules.[7][10]



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Caption: Prodrug activation and mechanism of action.

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